4-Amino-3-bromo-2-fluorophenol

Beschreibung

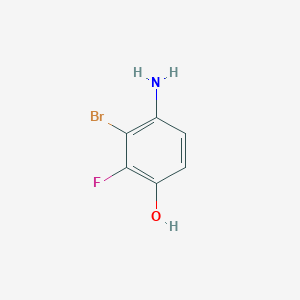

4-Amino-3-bromo-2-fluorophenol is a halogenated phenolic compound with a unique substitution pattern: an amino group (-NH₂) at position 4, a bromine atom at position 3, and a fluorine atom at position 2 on the aromatic ring. Its molecular formula is C₆H₅BrFNO, with a calculated molecular weight of 206.02 g/mol (based on substituent analysis). The phenol group (-OH) at position 1 contributes to its acidity (pKa ~10), while the electron-withdrawing halogens (Br, F) and electron-donating amino group create a complex electronic profile. This compound is hypothesized to serve as a versatile intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive sites (e.g., Br for cross-coupling reactions, -NH₂ for derivatization) .

Eigenschaften

IUPAC Name |

4-amino-3-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWSTKAUJJWNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2-fluorophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-Amino-2-fluorophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under controlled temperature conditions .

Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of more cost-effective and scalable methods. One such method includes the sulfonation of 4-nitrophenol followed by catalytic hydrogenation and fluoro-substitution reactions. This method is advantageous due to its lower cost and simplicity in aftertreatment steps, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-bromo-2-fluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions.

Hydrogen and Catalysts: Used in hydrogenation reactions.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Nitro and Nitroso Derivatives: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-bromo-2-fluorophenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Amino-3-bromo-2-fluorophenol involves its interaction with various molecular targets and pathways. The presence of halogen atoms and an amino group allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

- Halogen Effects: Bromine at position 3 in this compound enhances electrophilic substitution reactivity compared to bromine at position 4 (e.g., in AMINO(3-BROMO-4-FLUOROPHENYL)ACETIC ACID). This positional difference influences regioselectivity in cross-coupling reactions like Suzuki-Miyaura .

- Amino Group: The para-amino group in this compound increases solubility in polar solvents (via hydrogen bonding) compared to compounds lacking -NH₂, such as 2-Bromo-4'-methoxyacetophenone (), which relies on methoxy for solubility.

Functional Group Contributions

- Acidity/Basicity: The phenol group in this compound (pKa ~10) is less acidic than the acetic acid group in AMINO(3-BROMO-4-FLUOROPHENYL)ACETIC ACID (pKa ~2.5), affecting their behavior in aqueous solutions .

Research Findings and Trends

Recent studies highlight the following trends:

Halogenated Phenols: Bromine and fluorine substitutions improve metabolic stability in drug candidates, as seen in fluorinated benzothiazoles () .

Position-Specific Reactivity: Para-amino groups enhance directing effects in electrophilic substitutions, while meta-bromine facilitates selective coupling reactions .

Solubility Challenges: Despite -NH₂ and -OH groups, this compound’s lipophilicity (due to Br/F) may limit aqueous solubility, necessitating formulation adjustments compared to acetic acid derivatives .

Biologische Aktivität

Overview

4-Amino-3-bromo-2-fluorophenol is a halogenated phenolic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms make it susceptible to nucleophilic substitution.

- Oxidation and Reduction Reactions : The amino group can oxidize to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, including breast and lung cancer cells, this compound demonstrated cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the amino group enhances its binding affinity to proteins, potentially inhibiting enzymes involved in critical cellular processes.

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, disrupting cellular functions.

- Receptor Interaction : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound inhibited bacterial growth effectively, with specific attention to its mechanism involving cell membrane disruption.

Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer effects were assessed using a series of assays on breast cancer cell lines. The study concluded that treatment with this compound resulted in significant apoptosis rates and reduced tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.